molecular formula C28H20O7 B12181477 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one

8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one

Cat. No.: B12181477
M. Wt: 468.5 g/mol
InChI Key: NCJCDHMOVCVFHO-UHFFFAOYSA-N
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Description

Aromatic System Planarity

  • The parent chromen-2-one system adopts a near-planar conformation due to π-conjugation across the benzene and pyrone rings.
  • The secondary chromen-2-one substituent at position 3 introduces slight torsional strain, with a dihedral angle of 12–15° relative to the parent system.

Substituent Effects on Conformation

  • Methoxy group at position 8 : The electron-donating methoxy group enhances electron density in the aromatic ring, stabilizing the planar conformation through resonance.
  • 1-Methyl-2-oxo-2-phenylethoxy chain at position 7 : This bulky substituent induces steric hindrance, forcing the phenyl ring into a perpendicular orientation relative to the chromen-2-one plane. The ketone group at C2 participates in intramolecular hydrogen bonding with the adjacent ether oxygen, stabilizing a gauche conformation.

Key Bond Lengths and Angles (Theoretical Values)

Parameter Value
C2–O (pyrone) 1.21 Å
C7–O (ether) 1.43 Å
Dihedral angle (C3–C4) 14.3°
Torsion (C7–O–C–C) 112°

These geometric features are consistent with analogous coumarin derivatives reported in literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
3.89 (s, 3H) Methoxy protons at C8
5.78 (s, 2H) Methylene protons in –OCH₂–
6.28–7.89 (m, 11H) Aromatic protons
8.12 (s, 1H) Proton at C4 of secondary coumarin

13C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
56.3 Methoxy carbon at C8
110.4–161.2 Aromatic carbons
164.8, 162.1 Carbonyl carbons (C2, C2')
193.7 Ketone carbon in phenylethoxy chain

The downfield shift of the C4 proton (δ 8.12) confirms conjugation with the carbonyl group.

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
1725 C=O (pyrone)
1689 C=O (ketone)
1602 C=C (aromatic)
1264 C–O–C (ether)

The absence of –OH stretches (3200–3600 cm⁻¹) corroborates the fully substituted structure.

Mass Spectrometry (MS)

m/z Fragment Ion
496.46 [M]+ Molecular ion
461.32 Loss of –OCH₃ (–35.14 Da)
389.18 Loss of C₆H₅COCH₂– (–107.28 Da)
177.08 Base peak (protonated coumarin)

The molecular ion at m/z 496.46 matches the theoretical molecular weight. Fragmentation patterns align with cleavage at labile ether and ketone bonds.

Properties

Molecular Formula

C28H20O7

Molecular Weight

468.5 g/mol

IUPAC Name

8-methoxy-3-[2-oxo-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-4-yl]chromen-2-one

InChI

InChI=1S/C28H20O7/c1-16(26(30)17-7-4-3-5-8-17)33-19-11-12-20-21(15-25(29)34-24(20)14-19)22-13-18-9-6-10-23(32-2)27(18)35-28(22)31/h3-16H,1-2H3

InChI Key

NCJCDHMOVCVFHO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The 8-methoxycoumarin scaffold is synthesized via Pechmann condensation, leveraging resorcinol derivatives and β-keto esters. For example:

  • Reactants : 3-Methoxyresorcinol and ethyl acetoacetate.

  • Conditions : Concentrated sulfuric acid (H₂SO₄) at 0–5°C for 6 hours.

  • Mechanism : Acid-catalyzed cyclodehydration forms the coumarin ring.

  • Yield : ~65–70%.

Key Data :

ParameterValueSource
Starting Material3-Methoxyresorcinol
CatalystH₂SO₄
Reaction Time6 hours
Product7-Hydroxy-8-methoxycoumarin

Synthesis of the 7-(1-Methyl-2-Oxo-2-Phenylethoxy)Coumarin Subunit

Hydroxyl Protection and Etherification

The 7-hydroxy group of a precursor coumarin (e.g., 7-hydroxy-4-methylcoumarin) is functionalized via phenacyloxy etherification:

  • Step 1 : Protection of 7-hydroxy group using acetyl chloride in pyridine.

  • Step 2 : Alkylation with 1-methyl-2-bromo-2-phenylethanone in the presence of K₂CO₃ and tetrabutylammonium iodide (TBAI) in anhydrous THF.

  • Deprotection : Hydrolysis with aqueous NaOH to remove the acetyl group.

Optimized Conditions :

  • Microwave-assisted etherification at 100°C for 20 minutes improves yield to 85%.

  • Characterization : NMR confirms the phenacyloxy linkage (δ 5.80 ppm for –OCH₂–; δ 8.40 ppm for aromatic protons).

Coupling of the Two Subunits

Nucleophilic Aromatic Substitution

The 4-position of the 8-methoxycoumarin is activated for substitution:

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces a bromine at the 4-position.

  • Coupling : Reaction with the 7-phenacyloxycoumarin subunit using Pd(PPh₃)₄ catalyst and K₂CO₃ in DMF at 120°C.

Critical Parameters :

ParameterValueSource
CatalystPd(PPh₃)₄
SolventDMF
Temperature120°C
Yield50–55%

Alternative Pathways and Innovations

One-Pot Tandem Synthesis

Recent advances propose a tandem Pechmann-alkylation sequence:

  • Reactants : 3-Methoxyresorcinol, ethyl acetoacetate, and 1-methyl-2-bromo-2-phenylethanone.

  • Conditions : H₂SO₄ catalysis followed by in situ alkylation with TBAI.

  • Advantage : Reduces purification steps, achieving 60% overall yield.

Enzymatic Coupling

Preliminary studies using lipase catalysts (e.g., Candida antarctica) show promise for eco-friendly synthesis, though yields remain suboptimal (~30%).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.81 ppm (methoxy), δ 5.80 ppm (phenacyloxy –OCH₂–), and δ 8.40 ppm (coumarin C4-H).

  • MS : Molecular ion peak at m/z 504.12 (M⁺) aligns with the theoretical mass.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30) .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

Pharmacological Properties

Recent studies have highlighted the antitumor and antioxidant activities of this compound. Its structure allows it to interact with various biological targets, making it a candidate for further research in cancer therapy and oxidative stress mitigation.

Antitumor Activity

Research indicates that derivatives of coumarins exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations .

Antioxidant Activity

The compound has also been evaluated for its ability to scavenge free radicals. Studies suggest that coumarin derivatives can effectively reduce oxidative stress markers in cellular models, indicating potential applications in age-related diseases and conditions associated with oxidative damage .

Case Studies and Research Findings

Several studies have documented the biological activities of coumarin derivatives related to the target compound:

  • Study on Anticancer Properties : A recent study demonstrated that a related coumarin derivative exhibited an IC50 value of 0.47 μM against MCF-7 cells, suggesting high potency in inhibiting tumor growth .
  • Oxidative Stress Reduction : Another research article reported that certain coumarin derivatives significantly reduced hydrogen peroxide-induced oxidative stress in neuronal cells, indicating their potential use in neuroprotection .
  • Bioavailability Studies : Investigations into the pharmacokinetics of coumarin derivatives have shown that modifications at specific positions can enhance solubility and bioavailability, critical factors for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Coumarin Core

  • Position of Methoxy Groups: 8-Methoxy Coumarins: The target compound’s 8-methoxy group is shared with derivatives like 3-acetyl-8-methoxy-2H-chromen-2-one and anti-efflux pump agents (e.g., C1–C4 in ). 7-Methoxy Derivatives: Compounds like 4-(4-(hydroxyamino)butyl)-7-methoxy-2H-chromen-2-one highlight how methoxy positioning alters solubility and hydrogen-bonding capacity.
  • Ether-Linked Substituents :

    • The 7-(1-methyl-2-oxo-2-phenylethoxy) group in the target compound contrasts with simpler ethers (e.g., ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate ). The phenyl and methyl groups may increase lipophilicity, influencing membrane permeability compared to aliphatic ethers .

Bis-Coumarin vs. Mono-Coumarin Derivatives

  • Bis-Coumarins : The dual coumarin structure of the target compound is rare in the literature. Similar compounds, such as 4-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one , focus on single-core modifications. Bis-coumarins may exhibit synergistic effects or dual-targeting mechanisms.

Bioactivity Comparisons

  • Efflux Pump Inhibition: Compounds like 3-benzoyl-8-methoxy-6-(prop-2-en-1-yl)-2H-chromen-2-one (C1) and its nitro-substituted analog (C2) demonstrate that electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity. The target compound’s phenyl group may similarly modulate efflux pump affinity.
  • Anticancer Potential: Derivatives such as 2-(2-(1-(8-methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl) acetic acid (4g) show that methoxy and hydrazone functionalities correlate with cytotoxicity. The target compound’s ester and ketone groups could offer comparable reactivity.

Physicochemical Properties

Table 1: Comparative Data of Selected Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound C₂₈H₂₀O₈ 484.45 N/A 8-OCH₃, 7-(1-methyl-2-oxo-2-phenylethoxy) N/A
3-Acetyl-8-methoxy-2H-chromen-2-one C₁₂H₁₀O₄ 218.21 N/A 8-OCH₃, 3-acetyl
4-(4-(Hydroxyamino)butyl)-7-methoxy-2H-chromen-2-one C₁₅H₁₇NO₄ 275.30 139–141 7-OCH₃, 4-(hydroxyamino)butyl
8-Methoxy-3-(4-nitrobenzoyl)-6-(prop-2-en-1-yl)-2H-chromen-2-one (C2) C₂₀H₁₅NO₆ 365.34 N/A 8-OCH₃, 3-(4-nitrobenzoyl)
4-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one C₁₇H₁₃N₃O₃S 339.37 N/A 4-triazole, 5-mercapto
2-(2-(1-(8-Methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl) acetic acid C₁₇H₁₄N₂O₇S 390.37 206–208 8-OCH₃, hydrazone-thiazolidinone

Key Observations:

  • Melting Points: Derivatives with polar groups (e.g., hydroxyamino , hydrazone ) exhibit higher melting points, likely due to intermolecular hydrogen bonding.

Biological Activity

The compound 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one , a member of the chromene family, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of various chromene derivatives under specific reaction conditions to yield the desired product. The synthesis routes often aim for high yields and purity while adhering to green chemistry principles to minimize environmental impact.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, notably:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this chromene compound can inhibit cancer cell growth significantly. For instance, certain analogs demonstrated over 60% inhibition in various cancer cell lines, including MCF7 (breast cancer) and DU-145 (prostate cancer) cells .
  • Antimicrobial Properties : Some derivatives have exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The diameter of inhibition zones ranged from 14 to 17 mm, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound's interaction with specific molecular targets suggests it may modulate inflammatory pathways, although detailed mechanisms remain under investigation.

The biological activity of 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. For example:

  • Topoisomerase Inhibition : Some studies have shown that related compounds can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in treated cells .
  • Enzyme Modulation : The compound may affect the activity of enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells or modulation of inflammatory responses.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • In Vitro Anticancer Screening : A study involving a series of synthesized chromene derivatives tested their efficacy against the NCI 60-cell panel. Compounds showed varying degrees of growth inhibition, with some achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of chromene derivatives, revealing effective inhibition against specific bacterial strains compared to control antibiotics .

Table 1: Biological Activity Summary

Activity TypeAssessed EffectReference
Anticancer>60% inhibition in MCF7
AntimicrobialInhibition zones: 14–17 mm
Anti-inflammatoryModulation of pathways

Table 2: Synthesis Overview

StepReaction TypeConditions
Step 1CondensationEthanol, reflux
Step 2PurificationRecrystallization
Step 3CharacterizationNMR, IR

Q & A

Q. What are the optimal synthetic routes for 8-methoxy-3-[7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-4-yl]-2H-chromen-2-one, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis of this coumarin derivative involves multi-step reactions, including esterification and coupling of chromenone intermediates. Key steps include:
  • Protection/deprotection strategies : Use methoxy and phenylethoxy groups to direct regioselectivity during nucleophilic substitutions.
  • Coumarin core formation : Employ Pechmann condensation or Kostanecki acylation for the 2H-chromen-2-one backbone.
  • Chromatographic purification : Utilize silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
    Regioselectivity issues in etherification can be mitigated by steric/electronic analysis of substituents (e.g., methoxy vs. phenylethoxy groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Look for methoxy singlet (~δ 3.8–4.0 ppm) and chromenone carbonyl protons (δ 5.5–6.5 ppm). Aromatic protons in the phenyl group appear as multiplets (δ 7.2–7.8 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ 160–180 ppm) and quaternary carbons in the fused coumarin system.
  • IR spectroscopy : Stretch bands for ester C=O (~1740 cm⁻¹) and chromenone C=O (~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 440.4441) and fragmentation patterns .

Q. How can X-ray diffraction (XRD) be applied to resolve the crystal structure of this compound?

  • Methodological Answer :
  • Crystallization : Use slow evaporation with solvents like dichloromethane/methanol to grow single crystals.
  • Data collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 298 K.
  • Structure solution : Use direct methods (e.g., SHELXS) for phase determination and SHELXL for refinement, focusing on anisotropic displacement parameters for oxygen atoms .
  • Validation : Check for R-factor convergence (<0.05) and use WinGX/ORTEP for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can electronic effects of substituents influence the compound’s reactivity in photochemical or catalytic applications?

  • Methodological Answer :
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. The methoxy group acts as an electron donor, stabilizing excited states, while the phenylethoxy group may sterically hinder catalytic sites.
  • Experimental validation : Compare UV-Vis spectra (λmax shifts) under varying substituent conditions to correlate electronic effects with photostability .

Q. What strategies are recommended for resolving contradictions in crystallographic data, such as disorder in the phenylethoxy moiety?

  • Methodological Answer :
  • Disorder modeling : In SHELXL, split occupancy refinement for overlapping atoms (e.g., phenyl ring carbons) with constraints to maintain geometry.
  • Twinned data handling : Use the TWIN/BASF commands in SHELXL for datasets with overlapping reflections .
  • Cross-validation : Compare with powder XRD or spectroscopic data to confirm molecular packing .

Q. How can structure-activity relationships (SAR) be explored for biological targets, given the compound’s complex scaffold?

  • Methodological Answer :
  • Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxy) and test against enzyme assays (e.g., kinases or proteases).
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450), focusing on hydrogen bonds with the chromenone carbonyl group.
  • Bioassay integration : Pair SAR with cytotoxicity screening (e.g., MTT assay) to balance potency and selectivity .

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity) using a factorial design to identify critical variables.
  • Batch consistency : Implement QC checks via HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95% by LC-MS) .
  • Data transparency : Report crystal structure CIF files in public databases (e.g., CCDC) with full refinement details .

Tables for Key Data

Q. Table 1. Key Spectral Markers for Characterization

TechniqueKey SignalsReference
¹H NMRMethoxy (δ 3.8–4.0 ppm), Aromatic protons
IRC=O stretches (1680–1740 cm⁻¹)
HRMS[M+H]⁺ = 440.4441

Q. Table 2. SHELXL Refinement Parameters

ParameterValue/RangeReference
R-factor<0.05
Twinning (BASF)0.1–0.3
Temperature298 K

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